
O-Ethyl Adefovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl Adefovir is a derivative of Adefovir, an acyclic nucleoside phosphonate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus. This compound is a modified version of Adefovir, designed to enhance its pharmacokinetic properties and reduce potential side effects.
Mechanism of Action
Target of Action
O-Ethyl Adefovir, like its parent compound Adefovir , primarily targets the DNA polymerase/reverse transcriptase of the Hepatitis B Virus (HBV-D) . This enzyme plays a crucial role in the replication of the virus within the host cell .
Mode of Action
This compound is an acyclic nucleotide reverse transcriptase inhibitor . It interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . This interaction disrupts the viral life cycle and prevents the virus from proliferating within the host.
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the action of the hbv dna polymerase . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.
Pharmacokinetics
It is known that adefovir, the parent compound, is rapidly converted to its active form in the intestine . The systemic exposure of Adefovir was observed to be approximately 20% higher when combined with other cocktail components . A one-compartment model with first-order absorption and a combination of nonlinear renal and linear nonrenal elimination best described the data . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L .
Result of Action
The primary result of this compound’s action is the inhibition of HBV replication. By targeting and inhibiting the HBV DNA polymerase, this compound prevents the virus from replicating and spreading to new cells . This can lead to a decrease in the viral load within the host, potentially alleviating symptoms and slowing the progression of the disease.
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and individual genetic factors. For instance, it was observed that the co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil . .
Biochemical Analysis
Biochemical Properties
O-Ethyl Adefovir, like Adefovir, is believed to interact with the viral DNA polymerase, an enzyme crucial for the replication of the Hepatitis B virus . By competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination, it inhibits the replication of the virus .
Cellular Effects
This compound affects various types of cells, particularly liver cells where the Hepatitis B virus primarily replicates. It influences cell function by inhibiting viral replication, thereby reducing the viral load within the cells . This can impact cell signaling pathways and gene expression related to immune response and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Adefovir diphosphate, its active form, in the cells . This active form competes with the natural substrate deoxyadenosine triphosphate, leading to the termination of the DNA chain and thus inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
Studies on Adefovir have shown that it has a minor drug-drug interaction when co-administered with other drugs, primarily affecting the apparent absorption and/or prodrug conversion of Adefovir .
Metabolic Pathways
This compound is likely metabolized in a similar manner to Adefovir. Adefovir is converted to its active form, Adefovir diphosphate, by cellular kinases . This metabolic pathway involves the addition of two phosphate groups, a process that is likely facilitated by various enzymes within the cell .
Transport and Distribution
Adefovir is known to cross the biological barrier efficiently and reach the targeted cell . It’s plausible that this compound shares a similar transport mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Adefovir involves several steps, starting from the basic structure of Adefovir The process typically includes the alkylation of adenine with an appropriate ethylating agentThe reaction conditions often require the use of solvents like dimethylformamide and reagents such as magnesium tert-butoxide to achieve high conversions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl Adefovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
O-Ethyl Adefovir has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetic properties.
Industry: Utilized in the development of antiviral drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Adefovir: The parent compound with similar antiviral properties.
Tenofovir: Another nucleoside analog with a similar mechanism of action.
Entecavir: A nucleoside analog used for the treatment of hepatitis B.
Uniqueness
O-Ethyl Adefovir is unique due to its modified structure, which enhances its pharmacokinetic properties and reduces potential side effects compared to its parent compound, Adefovir .
Properties
CAS No. |
116384-54-4 |
|---|---|
Molecular Formula |
C10H16N5O4P |
Molecular Weight |
301.24 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13) |
InChI Key |
MRBIAWVMKIZTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O |
Synonyms |
Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate; P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)
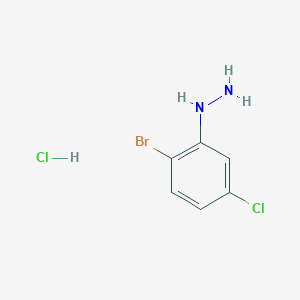
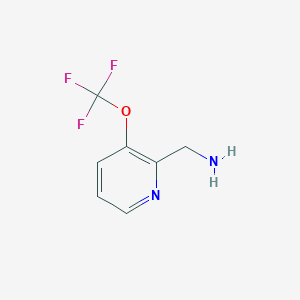



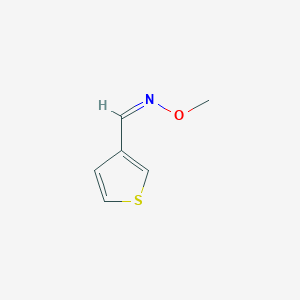
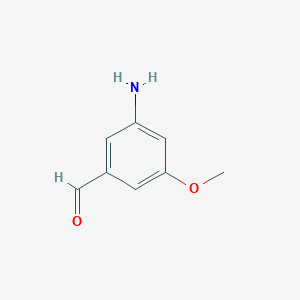
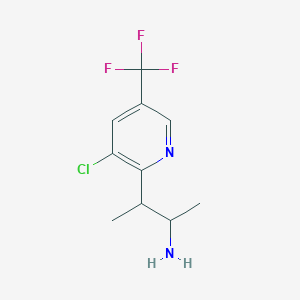
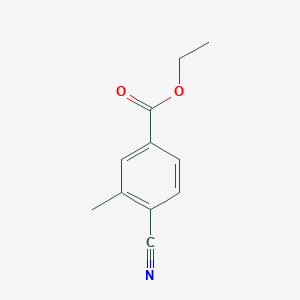
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)
